XPF-St5 is a peptide derived from the amphibian Xenopus laevis, known for its potential antimicrobial properties. This compound belongs to a family of antimicrobial peptides that play a crucial role in the innate immune response of amphibians. XPF-St5 is characterized by its unique structure and function, which contribute to its classification as an antimicrobial peptide.
XPF-St5 is sourced from the skin secretions of Xenopus laevis, a species commonly used in biological research due to its robust immune system and ability to produce a variety of bioactive peptides. The peptide has been identified through genomic studies that explore the amphibian's defense mechanisms against pathogens .
XPF-St5 is classified within the group of antimicrobial peptides, specifically those that exhibit activity against bacteria and fungi. These peptides are typically cationic and amphipathic, allowing them to disrupt microbial membranes effectively.
The synthesis of XPF-St5 can be achieved through solid-phase peptide synthesis, a common technique used for producing peptides with high purity and yield. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of XPF-St5 consists of 24 amino acids, characterized by a high proportion of hydrophobic residues that contribute to its membrane-disrupting activity. The sequence includes several key motifs that enhance its antimicrobial efficacy.
XPF-St5 does not undergo traditional chemical reactions like small organic molecules but interacts with microbial membranes through electrostatic and hydrophobic interactions.
The mechanism of action for XPF-St5 involves several steps:
Studies have shown that XPF-St5 exhibits significant bactericidal activity against various Gram-positive and Gram-negative bacteria, highlighting its potential therapeutic applications .
XPF-St5 has significant potential in scientific research and therapeutic applications:
XPF-St5 (Xenopsin Precursor Fragment St5) is a cationic antimicrobial peptide (AMP) biosynthesized in the granular glands of the skin of the African clawed frog Silurana tropicalis (Western clawed frog). Upon stress or injury, this peptide is co-secreted alongside other host-defense peptides—including magainins, PGLa, and caerulein-precursor fragments—as part of a multifunctional biochemical arsenal [7]. Genomic analyses reveal that the xpf-St5 gene resides within a tightly organized cluster of 15 homologous genes spanning ~380 kb on scaffold 665/811 of the S. tropicalis genome. This cluster comprises 13 transcriptionally active genes encoding up to 19 bioactive peptides, with xpf-St5 itself spanning five exons over 23.5 kb [2]. The precursor protein (75–96 amino acids) undergoes proteolytic cleavage to release the mature 24-residue XPF-St5 peptide (Gly-Trp-Leu-Pro-Thr-Phe-Gly-Lys-Ile-Leu-Arg-Lys-Ala-Met-Gln-Leu-Gly-Pro-Lys-Leu-Ile-Gln-Pro-Ile) [1].
Table 1: Genomic and Biochemical Features of XPF-St5
Property | Detail |
---|---|
Gene Location | Scaffold 665/811, within a 380-kb AMP gene cluster [2] |
Gene Structure | 5 exons; transcriptionally active [2] |
Precoprotein Length | 75–96 amino acids [2] |
Mature Peptide Sequence | GWLPTFGKILRKAMQLGPKLIQPI [1] |
Molecular Formula | C₁₂₉H₂₁₃N₃₃O₂₈S [1] |
Molecular Weight | 2706.39 Da [1] |
Secretion Mechanism | Co-released with magainins, PGLas, and CPFs from skin granular glands [7] |
The evolutionary trajectory of XPF-St5 exemplifies the birth-and-death model of amphibian AMP diversification. Phylogenetic studies demonstrate that the entire AMP gene repertoire in S. tropicalis—including the xpf lineage—arose from a duplicated gastrointestinal hormone gene, cholecystokinin (cck), in a pipid ancestor ~150 million years ago [2] [7]. This ancestral gene underwent major promoter restructuring, enabling its expression in skin glands and repurposing for defensive roles. Subsequent diversification involved:
Amphibian-derived AMPs constitute 39% of all antiparasitic peptides in databases, underscoring their evolutionary success as innate immune effectors [5]. S. tropicalis retains the ancestral diploid state (2n=20), providing a simplified model for studying AMP evolution compared to polyploid Xenopus species [7].
Table 2: Evolutionary Drivers of Amphibian AMP Diversity
Evolutionary Mechanism | Role in AMP Diversification | Example in Pipidae |
---|---|---|
Gene Duplication | Expanded precursor gene repertoire | 13 transcriptionally active genes in S. tropicalis [2] |
Promoter Remodeling | Shift from GI hormone to skin defense function | cck → xpf lineage transition [2] |
Subfunctionalization | Specialization in antimicrobial activity | Loss of HLP domains in xpf-St5 [2] |
Proteolytic Bifunctionality | Cleavage of multiple peptides from one precursor | Co-release of xenopsin (HLP) + XPF (AMP) [7] |
XPF-St5 was first isolated in the early 2010s through integrated peptidomic and transcriptomic analyses of S. tropicalis skin secretions. Researchers stimulated peptide release via norepinephrine injection or transcutaneous electrical stimulation, followed by cDNA library construction and mass spectrometry [2] [7]. Key characterization milestones include:
The peptide’s discovery underscored the Pipidae skin as a rich source of AMPs with therapeutic potential. Unlike magainins, XPFs like XPF-St5 exhibit lower hemolytic activity, making them attractive scaffolds for antibiotic design [7].
Table 3: Initial Characterization Data for XPF-St5
Property | Parameter | Method |
---|---|---|
Sequence | GWLPTFGKILRKAMQLGPKLIQPI | Edman degradation [1] |
Purity | >96% | Reverse-phase HPLC [1] |
Structural Class | Linear α-helical peptide | Circular dichroism [7] |
Net Charge | +3.5 (pH 7) | Computational analysis [4] |
Key Antimicrobial Targets | Gram+/Gram− bacteria, fungi | Broth microdilution assay [1] |
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